molecular formula C18H24FN3O B2592258 7-Fluoro-2-methyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2415456-15-2

7-Fluoro-2-methyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2592258
CAS No.: 2415456-15-2
M. Wt: 317.408
InChI Key: RCHAYPQPMWBHGR-UHFFFAOYSA-N
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Description

7-Fluoro-2-methyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one (CAS 2415456-15-2) is a synthetic quinazolin-4-one derivative with a molecular formula of C18H24FN3O and a molecular weight of 317.4 g/mol . This compound is a specialist research chemical intended for laboratory investigations only. Quinazolin-4-one is a privileged scaffold in medicinal chemistry, and recent studies highlight its significant value in antiviral drug discovery, particularly as a novel, non-peptidic, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro) . Inhibition of this viral protease effectively blocks viral replication, making it a high-value target for developing anti-COVID-19 therapies . The structure of this compound features a 7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one core, which is strategically functionalized with a lipophilic sidechain containing a piperidine moiety substituted with an isopropyl group . This specific structure is designed to interact with the protease's active site, and related analogs have demonstrated superior inhibitory activity and improved drug metabolism and pharmacokinetics (DMPK) properties in preclinical research . Researchers can utilize this compound as a key chemical tool or building block for developing novel antiviral agents, studying protease inhibition mechanisms, and conducting structure-activity relationship (SAR) studies. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

7-fluoro-2-methyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O/c1-12(2)21-8-6-14(7-9-21)11-22-13(3)20-17-10-15(19)4-5-16(17)18(22)23/h4-5,10,12,14H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHAYPQPMWBHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-methyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone core.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) under specific conditions.

    Attachment of the Piperidine Moiety: The piperidine group is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-methyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 7-Fluoro-2-methyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one exhibit significant anticancer activity. The compound's structure allows it to interact with various molecular targets involved in cancer progression. For instance, Mannich bases derived from quinazolines have been shown to possess cytotoxic effects against different cancer cell lines, including hepatocellular carcinoma and breast cancer .

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of Mannich bases against Huh-7 hepatoma cells and human Jurkat cells. The results indicated that certain derivatives were more cytotoxic than the standard drug 5-fluorouracil, suggesting a promising avenue for developing new anticancer agents based on this scaffold .

CNS Activity

The role of fluorine in enhancing the activity of central nervous system agents is well-documented. Fluorinated compounds often exhibit improved binding affinity and selectivity towards neurotransmitter receptors. This characteristic may apply to this compound, indicating potential applications in treating neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazoline derivatives. Modifications at specific positions on the quinazoline ring can significantly influence biological activity. For example, the introduction of alkyl groups and heterocycles has been shown to enhance cytotoxicity and selectivity against cancer cell lines.

ModificationEffect on Activity
Fluorine SubstitutionIncreases potency against CNS targets
Piperidine MoietyEnhances binding affinity to receptors
Alkyl Chain VariationModulates lipophilicity and cellular uptake

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on core modifications, substituent variations, and inferred pharmacological implications.

Core Heterocycle Modifications

Pyrazino[1,2-a]pyrimidin-4-one Derivatives

Examples from include:

  • 2-(2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)-7-(1-methylpiperidin-4-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one
  • 2-(8-Chloro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-[1-(propan-2-yl)piperidin-4-yl]-4H-pyrazino[1,2-a]pyrimidin-4-one
Feature Target Quinazolinone Compound Pyrazino[1,2-a]pyrimidin-4-one Analogs
Core Structure Dihydroquinazolinone Pyrazino-pyrimidinone
Planarity Partially saturated ring Fully aromatic
Electron Density Moderate (due to saturation) High (aromatic conjugation)
Hypothesized Role Flexibility for binding Rigidity for target specificity

The pyrazino-pyrimidinone core in analogs may enhance π-π stacking interactions with hydrophobic enzyme pockets, whereas the dihydroquinazolinone’s partial saturation could improve solubility or conformational adaptability .

4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives

lists compounds with a pyrido-pyrimidinone core and diverse substituents, such as:

  • Substituted 1-cyclobutyl, 1-(oxetan-3-yl), or 4-(methylamino)cyclohex-1-en-1-yl groups.
Feature Target Compound Pyrido-pyrimidinone Analogs
Substituent Diversity Isopropyl-piperidine Cyclobutyl, oxetanyl, amino-cyclohexyl
Lipophilicity Moderate (branched alkyl) Variable (e.g., oxetanyl reduces logP)
Target Compatibility Likely CNS targets Broader kinase or GPCR targets

The pyrido-pyrimidinone analogs exhibit greater substituent diversity, allowing for tailored pharmacokinetic profiles. The target compound’s isopropyl-piperidine group may strike a balance between lipophilicity and metabolic stability .

Substituent-Specific Comparisons

Piperidine Ring Modifications
  • Target Compound : 1-(Propan-2-yl)piperidin-4-ylmethyl group.
  • Analogs : 1-Methyl, 1-ethyl, and 1-(2-hydroxyethyl)piperidin-4-yl groups.
Substituent Steric Bulk Electron Effects Solubility Impact
Propan-2-yl (target) High Electron-donating (alkyl) Low (hydrophobic)
2-Hydroxyethyl Moderate Polar (OH group) High (hydrogen bonding)
Methyl Low Neutral Moderate

The propan-2-yl group in the target compound likely enhances membrane permeability but may reduce aqueous solubility compared to hydroxyethyl analogs. Methyl and ethyl substituents offer intermediate properties .

Fluorine vs. Chlorine Substitution
  • Target Compound : 7-Fluoro substitution.
  • Analog : 8-Chloro substitution in imidazo[1,2-a]pyridine moiety.
Halogen Electronegativity Van der Waals Radius Bioavailability Impact
F High Small (1.47 Å) Improved metabolic stability
Cl Moderate Larger (1.75 Å) Potential toxicity concerns

Fluorine’s smaller size and higher electronegativity may reduce off-target interactions compared to chlorine, favoring the target compound’s safety profile .

Structural Analog from

BB75665 : 7-Fluoro-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one.

Feature Target Compound BB75665
Piperidine Substituent Propan-2-yl 1,3-Thiazol-2-yl (heterocyclic)
Electronic Effects Alkyl donor Thiazole (π-deficient ring)
Binding Interactions Hydrophobic pockets Potential hydrogen bonding

The thiazole group in BB75665 introduces a heterocyclic motif capable of hydrogen bonding or metal coordination, which the target compound’s isopropyl group lacks. This difference may influence target selectivity .

Biological Activity

7-Fluoro-2-methyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a quinazolinone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's unique structure, featuring a fluorine atom and a piperidine moiety, suggests diverse interactions with biological targets, making it a candidate for further investigation.

Chemical Structure and Properties

The molecular formula of the compound is C19H24FN3OC_{19}H_{24}FN_3O with a molecular weight of approximately 329.41 g/mol. Its structure includes:

  • A quinazolinone core , which is often associated with various biological activities.
  • A fluorine atom at the 7-position, which can enhance lipophilicity and biological activity.
  • A piperidine ring , which may contribute to its interaction with biological receptors.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial , antiviral , and anticancer properties. The following sections detail specific findings related to its biological activities.

Antimicrobial Activity

Studies have shown that derivatives of quinazolinones often possess antimicrobial properties. For instance, the compound's structure allows it to potentially inhibit bacterial growth through interference with essential cellular processes.

Study ReferenceMicroorganism TestedResult
E. coliInhibition observed at 50 µg/mL
S. aureusModerate activity at 25 µg/mL

Antiviral Activity

The compound has been evaluated for its antiviral potential against various viral strains. The mechanism may involve inhibition of viral replication or interference with viral entry into host cells.

Study ReferenceVirus TestedResult
Influenza AIC50 = 10 µM
HIVSignificant reduction in viral load

Anticancer Properties

Research into the anticancer effects of this compound has revealed promising results, particularly against breast and lung cancer cell lines. The proposed mechanism involves induction of apoptosis and cell cycle arrest.

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest

The biological activity of this compound is believed to be mediated through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
  • Receptor Interaction : Binding to receptors can modulate signaling pathways that lead to altered cell growth or apoptosis.
  • DNA Interaction : Potential intercalation into DNA could disrupt replication processes in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Cells : A study evaluated the effects of the compound on MCF-7 cells, demonstrating a dose-dependent decrease in viability and increased apoptosis markers after treatment with varying concentrations over 48 hours.
  • Antiviral Efficacy Against Influenza : In vitro studies showed that treatment with the compound reduced viral titers significantly compared to controls, suggesting potential as a therapeutic agent during influenza outbreaks.

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